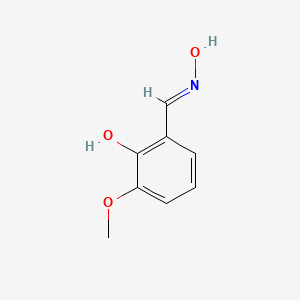
3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound that features a cyclohexene ring with a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethanesulfonate (Tf) functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Formation of Cyclohexene Ring: Cyclohexene derivatives can be synthesized through various methods, including the dehydration of cyclohexanol or the Diels-Alder reaction.
Introduction of Trifluoromethanesulfonate Group: The Tf group can be introduced using triflic anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of appropriate reaction conditions, and optimizing yields. Large-scale reactions may require specialized equipment and safety measures to handle reactive intermediates and byproducts.
Types of Reactions:
Oxidation: The cyclohexene ring can undergo oxidation reactions to form various oxidized products.
Reduction: The Boc-protected amino group can be reduced under specific conditions.
Substitution: The Tf group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the Boc-protected amino group can be achieved using lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidized cyclohexene derivatives, such as cyclohexane-1,2-diol.
Reduction: Reduced Boc-protected amines.
Substitution: Substituted cyclohexene derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its Boc-protected amino group and Tf group make it a versatile building block for various chemical transformations.
Biology: The Boc-protected amino group can be used to protect amino acids during peptide synthesis. The Tf group can be used to introduce sulfonate esters, which are useful in biological studies.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific structural features.
Industry: The compound's reactivity and stability make it useful in the production of materials and chemicals used in various industrial applications.
Mechanism of Action
The mechanism by which 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the Tf group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond.
Molecular Targets and Pathways Involved:
Nucleophilic Substitution: The Tf group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The cyclohexene ring and Boc-protected amino group can undergo oxidation and reduction reactions, respectively, leading to various products.
Comparison with Similar Compounds
3-(Boc-amino)cyclohex-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of the Tf group.
3-(Boc-amino)cyclohex-1-ene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of the Tf group.
Uniqueness: 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both the Boc-protected amino group and the Tf group, which provides versatility in its reactivity and applications.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-8-5-4-6-9(7-8)21-22(18,19)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAFNACXMKOQKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)
![1H-Pyrazolo[3,4-c]pyridine, 3-bromo-4-chloro-](/img/structure/B1145744.png)

